3-Cyclopropyl-1-(ethylsulfonyl)piperazine
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Overview
Description
3-Cyclopropyl-1-(ethylsulfonyl)piperazine is an organic compound with the molecular formula C9H18N2O2S. It is a derivative of piperazine, a heterocyclic amine that is widely used in pharmaceuticals and organic synthesis. The compound features a cyclopropyl group and an ethylsulfonyl group attached to the piperazine ring, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-1-(ethylsulfonyl)piperazine typically involves the reaction of cyclopropylamine with ethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the amine group of cyclopropylamine attacks the sulfonyl chloride, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-1-(ethylsulfonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylsulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amine.
Scientific Research Applications
3-Cyclopropyl-1-(ethylsulfonyl)piperazine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-1-(ethylsulfonyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1-Ethylsulfonyl-piperazine
- 1-(Cyclopropylmethyl)piperazine
- 1-(Ethylsulfonyl)-4-methylpiperazine
Uniqueness
3-Cyclopropyl-1-(ethylsulfonyl)piperazine is unique due to the presence of both the cyclopropyl and ethylsulfonyl groups, which confer distinct chemical and physical properties. These groups can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H18N2O2S |
---|---|
Molecular Weight |
218.32 g/mol |
IUPAC Name |
3-cyclopropyl-1-ethylsulfonylpiperazine |
InChI |
InChI=1S/C9H18N2O2S/c1-2-14(12,13)11-6-5-10-9(7-11)8-3-4-8/h8-10H,2-7H2,1H3 |
InChI Key |
SMAJKIYKYYFSJL-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)N1CCNC(C1)C2CC2 |
Origin of Product |
United States |
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